molecular formula C13H17N3S B1481739 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098135-38-5

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No. B1481739
CAS RN: 2098135-38-5
M. Wt: 247.36 g/mol
InChI Key: CCDSSWWEMRZPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine (CPMTPE) is an organic compound that has been studied extensively in recent years. CPMTPE is a cyclopropylmethylpyrazole derivative, and its chemical structure is C11H14N2S. CPMTPE has been found to have a variety of potential applications in scientific research, and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been studied for its potential applications in scientific research, including as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the biosynthesis of purines, and inhibition of this enzyme has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been studied for its potential applications in the field of neuroscience, as it has been found to have neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is still not fully understood. However, it is believed that 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine acts as an inhibitor of DHFR, which is involved in the biosynthesis of purines. Inhibition of DHFR leads to decreased levels of purines, which can have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have neuroprotective effects, which may be due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme has been found to have neuroprotective effects.
Biochemical and Physiological Effects
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have a variety of biochemical and physiological effects. As an inhibitor of DHFR, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have neuroprotective effects, which may be due to its ability to inhibit the enzyme acetylcholinesterase (AChE).

Advantages and Limitations for Lab Experiments

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is an attractive compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have a variety of potential applications in scientific research, which makes it an attractive compound for further study. However, there are some limitations to using 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine in laboratory experiments, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine are still being studied, and there are a number of future directions for research. These include further study of its mechanism of action, as well as its potential applications in the fields of cancer, inflammation, and neuroscience. Additionally, further research into the synthesis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine and its solubility in water could lead to improved methods for its use in laboratory experiments. Finally, further research into the biochemical and physiological effects of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine could lead to the development of new therapeutic agents.

properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDSSWWEMRZPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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